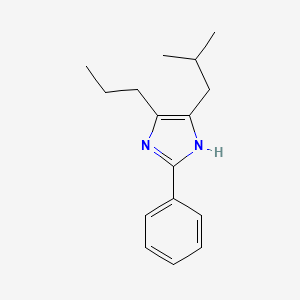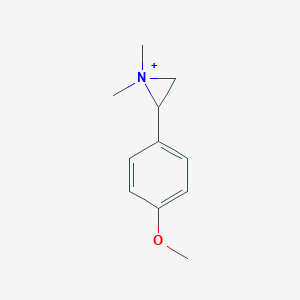
N-Ethyl-3,3-dimethoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3,3-dimethoxypropan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. The structure of this compound includes an ethyl group, two methoxy groups, and a propan-1-amine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3-dimethoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethoxypropan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-dimethoxypropan-1-amine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The 3,3-dimethoxypropan-1-amine is dissolved in an appropriate solvent (e.g., ethanol), and the ethyl halide is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkylating agents such as alkyl halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions; reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced to secondary or primary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Hydrolysis: Corresponding alcohols from the hydrolysis of methoxy groups.
Aplicaciones Científicas De Investigación
N-Ethyl-3,3-dimethoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3,3-dimethoxypropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The presence of the ethyl and methoxy groups influences its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparación Con Compuestos Similares
N-Ethyl-3,3-dimethoxypropan-1-amine can be compared with other similar compounds such as:
N-Methyl-3,3-dimethoxypropan-1-amine: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.
N-Ethyl-3,3-dimethoxybutan-1-amine: Contains an additional carbon in the backbone, which can affect its chemical and physical properties.
N-Ethyl-3,3-dimethoxypropan-2-amine: The position of the amine group is different, leading to variations in its reactivity and applications.
Propiedades
Número CAS |
59066-86-3 |
|---|---|
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N-ethyl-3,3-dimethoxypropan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-8-6-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
XOIYUDRMTQZUOZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)






![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
